Ethyl 4-amino-3,5-dibromobenzoate
Description
Contextual Significance of Halogenated Aromatic Amines and Esters in Organic Chemistry
Halogenated aromatic compounds are a significant class of molecules in organic chemistry, widely used in various applications. nih.govnumberanalytics.com The introduction of halogen atoms into an aromatic ring can significantly alter the molecule's physical and chemical properties, including its reactivity and bioavailability. numberanalytics.compressbooks.pub Halogenation is a fundamental reaction in organic synthesis, enabling the creation of diverse structures with applications in pharmaceuticals and advanced materials. numberanalytics.com
Aromatic amines are organic compounds characterized by an amine group attached to an aromatic ring. youtube.com This structure is a key component in the synthesis of dyes, polymers, and pharmaceuticals. youtube.com The presence of the amino group influences the electronic properties of the aromatic ring, affecting its reactivity in further chemical transformations. youtube.com
Esters are another crucial class of organic compounds, recognized for their role as intermediates in synthetic chemistry and their presence in numerous natural and industrial products. numberanalytics.comnumberanalytics.comsolubilityofthings.com They are key in the production of polymers like polyesters and are used in the synthesis of a wide array of complex molecules. numberanalytics.comallen.in
The combination of these features in halogenated aromatic amines and esters results in molecules with unique reactivity profiles. The halogen atoms can act as leaving groups in cross-coupling reactions or direct the position of subsequent substitutions, while the amino and ester groups provide points for further functionalization. This versatility makes them valuable precursors in multi-step synthetic pathways.
Overview of Research Trajectories and Potential Applications of the Chemical Compound
Research involving Ethyl 4-amino-3,5-dibromobenzoate primarily focuses on its utility as a synthetic intermediate. Its structural features allow it to be a foundational component for more complex molecular architectures.
One significant research trajectory is its use in polymer chemistry . Specifically, it has been used as a monomer in the synthesis of polyphenylenes that feature removable side chains. ethz.ch This application is aimed at creating polymers with tunable properties, where the side chains can be cleaved off after polymerization to alter the final material's characteristics. ethz.ch
Another area of application is in the development of photosensitive molecules . This compound has been utilized as a precursor in the synthesis of tetra-ortho-halogen substituted azobenzenes. cardiff.ac.uk These azobenzene (B91143) derivatives function as molecular photoswitches, which can be incorporated into peptides to control their biological interactions with light. cardiff.ac.uk This research is part of the broader field of photopharmacology, which seeks to develop light-activated drugs. cardiff.ac.uk
Furthermore, the compound serves as a starting material for the synthesis of other valuable chemical reagents. For instance, it can be converted to 2-amino-3,5-dibromobenzaldehyde (B195418), an important precursor for creating Schiff bases and their metal complexes, which are studied for various applications. google.comjocpr.com
Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 58922-06-8 |
| Molecular Formula | C₉H₉Br₂NO₂ |
| Molecular Weight | 322.98 g/mol |
| Appearance | Solid |
| Purity | Min. 95% cymitquimica.com |
Scope and Academic Objectives of Current and Future Inquiry
The academic objectives for the study of this compound are centered on expanding its synthetic utility and exploring new applications based on its unique chemical structure.
Current and future research goals include:
Development of Novel Polymers: A primary objective is the design and synthesis of new polymers using this compound as a key monomer. Research aims to explore how its incorporation affects the mechanical, thermal, and electronic properties of resulting materials like polyphenylenes. ethz.ch
Advancements in Photopharmacology: Further investigation into its use for creating advanced photoswitches is a key research direction. The goal is to synthesize novel azobenzene derivatives with improved properties, such as optimized light absorption wavelengths and longer-lived isomeric states, for more precise control over biological systems. cardiff.ac.uk
Synthesis of Heterocyclic Compounds: The compound is a valuable precursor for creating various heterocyclic structures. Future work will likely focus on developing efficient synthetic routes to novel and complex heterocyclic molecules that may have potential in medicinal chemistry or materials science.
Exploration in Materials Science: The presence of heavy bromine atoms makes the compound and its derivatives interesting for applications in materials science, potentially in the development of flame retardants or materials with specific optical or electronic properties.
Catalytic System Development: The functional groups on this compound make it a candidate for designing new ligands for metal-catalyzed reactions. Research may focus on synthesizing derivatives that can coordinate with metal centers to form catalysts for specific organic transformations.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-amino-3,5-dibromobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWXLRODWPSPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356991 | |
| Record name | ethyl 4-amino-3,5-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58922-06-8 | |
| Record name | ethyl 4-amino-3,5-dibromobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Strategies for Ethyl 4 Amino 3,5 Dibromobenzoate
Regioselective Halogenation Approaches for Benzoic Acid Esters
The introduction of halogen atoms at specific positions on the benzene (B151609) ring of benzoic acid esters is a critical transformation in organic synthesis. For the preparation of Ethyl 4-amino-3,5-dibromobenzoate, the key is the regioselective bromination at the positions ortho to the amino group. The powerful activating and ortho-, para-directing nature of the amino group facilitates the selective introduction of two bromine atoms at positions 3 and 5.
Direct Bromination Protocols of Substituted Aminobenzoates
A straightforward and common method for synthesizing this compound is the direct electrophilic bromination of Ethyl 4-aminobenzoate (B8803810). The amino group activates the aromatic ring, directing the incoming bromine electrophiles to the ortho positions.
Molecular bromine (Br₂) is a widely used and effective reagent for the bromination of activated aromatic compounds. nih.govsci-hub.se In a typical procedure, a solution of molecular bromine in a suitable solvent is added to a solution of Ethyl 4-aminobenzoate. ethz.ch The strong electrophilicity of bromine, often enhanced by a catalyst or polar solvent, allows for the substitution reaction to proceed efficiently.
One documented synthesis involves dissolving Ethyl 4-aminobenzoate in acetic acid at a low temperature (0 °C) and then adding a solution of bromine in acetic acid dropwise. ethz.ch The reaction mixture is stirred for a period to ensure completion, after which it is processed to isolate the product. This method has been reported to yield this compound in high purity and quantity, with one study achieving a 99% yield of white needles after recrystallization from methanol (B129727). ethz.ch
Table 1: Direct Bromination with Molecular Bromine
| Starting Material | Brominating Agent | Solvent | Temperature | Yield | Reference |
|---|
N-Bromosuccinimide (NBS) serves as a convenient and safer alternative to molecular bromine for electrophilic bromination. wikipedia.orgmasterorganicchemistry.com It is a crystalline solid that is easier to handle and provides a slow, constant source of electrophilic bromine, which can improve selectivity and reduce the formation of byproducts. masterorganicchemistry.comalfa-chemistry.com NBS is particularly effective for brominating activated aromatic rings and is used in various substitution reactions. organic-chemistry.org
The synthesis of this compound can be achieved using NBS as the brominating agent. For instance, Ethyl 4-aminobenzoate can be brominated with NBS in a polar aprotic solvent like dimethylformamide (DMF). vulcanchem.com The reaction typically proceeds under mild conditions to afford the desired dibrominated product. NBS has also been successfully employed in the bromination of other aniline (B41778) analogs, often in solvents like acetonitrile (B52724), highlighting its versatility. researchgate.net
The efficiency and regioselectivity of bromination reactions are significantly influenced by the choice of solvent and the presence of a catalyst.
Solvent Systems:
Acetic Acid: A common solvent for bromination with molecular bromine, as it can help to polarize the Br-Br bond and facilitate the electrophilic attack. ethz.ch
Methanol: Used in a procedure where bromine and pyridine (B92270) were added to methanol before reacting with methyl 4-aminobenzoate, resulting in a high yield of the dibrominated product. iucr.org
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are often used with NBS. vulcanchem.comresearchgate.net Polar solvents can stabilize the charged intermediates formed during the reaction, potentially increasing the reaction rate. libretexts.orgresearchgate.net
Methanol-Water mixtures: Found to be optimal in some bromination protocols using Oxone® as an oxidant, offering an environmentally friendlier option. organic-chemistry.org
Catalytic Systems:
Pyridine: Can act as a base or a catalyst in bromination reactions. In one method, pyridine was used alongside bromine in methanol for the dibromination of methyl 4-aminobenzoate. iucr.org
Ionic Liquids: N-Butylpyridinum nitrate (B79036) ([C₄Py]NO₃) has been shown to be an effective catalyst for aerobic bromination, offering a transition-metal-free system. nih.gov
Heterogeneous Catalysts: Silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has been used as an efficient and reusable catalyst for the α-bromination of carbonyl compounds with NBS under mild conditions. researchgate.net Other systems include the use of zeolites like HZSM-5 to enhance regioselectivity. tandfonline.com
Lewis Acids and Oxidants: While not always necessary for highly activated substrates like aminobenzoates, catalysts like Ni(OAc)₂ with an acid additive (TfOH) have been used for the regioselective halogenation of less reactive benzoic esters. rsc.org Oxone® in conjunction with ammonium (B1175870) bromide provides a metal-free and mild method for the bromination of various aromatic compounds. organic-chemistry.org
Table 2: Catalytic and Solvent Systems
| Brominating Agent | Catalyst/Additive | Solvent | Substrate Example | Key Finding | Reference(s) |
|---|---|---|---|---|---|
| Br₂ | Pyridine | Methanol | Methyl 4-aminobenzoate | High yield dibromination | iucr.org |
| NBS | - | DMF | Ethyl 4-aminobenzoate | Effective bromination | vulcanchem.com |
| NH₄Br | Oxone® | Methanol/Water | Various aromatics | Rapid, high-yield, environmentally friendly | organic-chemistry.org |
| NBS | NaHSO₄·SiO₂ | Dichloromethane (B109758) | Carbonyl compounds | Mild, efficient, heterogeneous catalysis | researchgate.net |
Bromination of Nitrobenzoic Acid Ester Precursors
An alternative synthetic route to this compound involves starting with an electron-deficient precursor, Ethyl 4-nitrobenzoate (B1230335). This strategy requires a two-step process: first, the bromination of the nitro compound, followed by the reduction of the nitro group to an amine.
The nitro group is a deactivating, meta-directing group. Therefore, direct bromination of Ethyl 4-nitrobenzoate would be expected to yield Ethyl 3-bromo-4-nitrobenzoate. To achieve dibromination at the 3 and 5 positions relative to the final amino group, a different precursor or a multi-step halogenation strategy would be necessary. For example, starting from 4-bromo-3-nitrobenzoic acid methyl ester, a second bromination can be introduced using NBS in concentrated sulfuric acid. google.com This intermediate, methyl 3-nitro-4,5-dibromobenzoate, can then be reduced.
While direct dibromination of Ethyl 4-nitrobenzoate at the desired positions is not straightforward, the general principle of brominating a nitro-substituted benzoic acid ester is a valid, albeit more complex, approach. ias.ac.inquora.comgoogle.com The synthesis of related compounds like 2-bromo-5-nitrobenzoic acid methyl ester is also documented. cymitquimica.com
Reduction Methodologies for Nitro-Substituted Benzoate (B1203000) Esters
The final step in the indirect synthesis route is the reduction of the nitro group of a dibrominated nitrobenzoate ester to an amino group. This transformation must be selective, leaving the ester functionality and the carbon-bromine bonds intact. Several methods are available for the reduction of aromatic nitro compounds. masterorganicchemistry.com
Catalytic Hydrogenation: This is a common and clean method. Ethyl 4-nitrobenzoate can be reduced to Ethyl 4-aminobenzoate using a platinum oxide catalyst and hydrogen gas. orgsyn.org Palladium on carbon (Pd/C) is also a highly effective catalyst for this transformation, often used with hydrogen gas at atmospheric or slightly elevated pressures. sciencemadness.org Care must be taken to avoid dehalogenation, which can sometimes occur with palladium catalysts.
Metal-Acid Systems: The reduction of nitro groups can be achieved using metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com For example, a method for preparing methyl 3-amino-4,5-dibromobenzoate involves the reduction of the corresponding nitro compound using iron powder in a mixed solvent of water and ethanol (B145695) with concentrated hydrochloric acid. google.com Another procedure uses zinc powder and acetic acid to reduce p-nitrobenzoate. researchgate.net
Indium/Ammonium Chloride: A selective method for reducing aromatic nitro compounds in the presence of other functional groups involves using indium powder and ammonium chloride in an aqueous ethanol solution. This system has been successfully used to convert Ethyl 4-nitrobenzoate to Ethyl 4-aminobenzoate in high yield (90%). orgsyn.org
Sodium Dithionite: This reagent can also be used for the reduction of nitro groups, though its suitability would depend on the specific substrate and the need to preserve the ester group. sciencemadness.org
Aqueous Formate: In the presence of a palladium-on-carbon catalyst, aqueous solutions of formates (like sodium formate) can serve as a hydrogen source for the reduction of aromatic nitro compounds. google.com
Table 3: Reduction of Nitro-Substituted Benzoate Esters
| Starting Material | Reducing Agent/System | Solvent | Yield | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Ethyl 4-nitrobenzoate | PtO₂ / H₂ | Ethanol | High | Catalytic hydrogenation | orgsyn.org |
| Ethyl 4-nitrobenzoate | Indium / NH₄Cl | Ethanol/Water | 90% | Selective, works in aqueous media | orgsyn.org |
| Methyl 3-nitro-4,5-dibromobenzoate | Fe / HCl | Water/Ethanol | High (80% over 2 steps) | Metal-acid reduction | google.com |
| Ethyl p-nitrobenzoate | Zn / Acetic Acid | Methanol | 94.7% | Metal-acid reduction | researchgate.net |
Esterification and Transesterification Reactions for Ethyl Moiety Introduction
The introduction of the ethyl ester group is a key step in the synthesis of the title compound. This can be accomplished through several standard organic transformations.
Fischer Esterification: This is a direct and common method for producing esters. It involves reacting the corresponding carboxylic acid, 4-amino-3,5-dibromobenzoic acid, with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. bond.edu.au The reaction is reversible, and driving the equilibrium towards the product often requires the removal of water or the use of a large excess of the alcohol. bond.edu.au
Reactions with Alkyl Halides: An alternative to Fischer esterification is the reaction of the carboxylate salt of 4-amino-3,5-dibromobenzoic acid with an ethyl halide, such as ethyl bromide or ethyl iodide. This reaction proceeds via a nucleophilic substitution mechanism.
Transesterification: If a different ester of 4-amino-3,5-dibromobenzoic acid is available (e.g., the methyl ester), the ethyl ester can be prepared through a transesterification reaction. This involves treating the starting ester with ethanol in the presence of an acid or base catalyst.
Multistep Synthetic Routes and Reaction Cascades
The synthesis of this compound often involves a sequence of reactions to introduce the desired functional groups in the correct positions.
Sequential Functional Group Interconversions
A common strategy involves starting with a more readily available substituted benzene and performing a series of functional group transformations. For example, a plausible route could begin with the bromination of a suitable aniline or benzoic acid derivative, followed by nitration, reduction, and finally esterification. The order of these steps is crucial to ensure the correct regiochemistry of the final product.
One patented method starts with 4-bromo-3-nitrobenzoic acid methyl ester. google.com This compound is first brominated using N-bromosuccinimide in concentrated sulfuric acid to yield methyl 3-nitro-4,5-dibromobenzoate. google.com This intermediate is then subjected to reduction using iron powder and hydrochloric acid to convert the nitro group to an amino group, affording the methyl ester of the target compound. google.com A final transesterification step would then yield this compound.
Another potential pathway begins with the bromination of 4-aminobenzoic acid. The amino group directs the incoming bromine atoms to the positions ortho to it (positions 3 and 5), yielding 4-amino-3,5-dibromobenzoic acid. nih.govchemscene.com Subsequent esterification with ethanol would then produce the final product.
Ortho-Alkylation Strategies of Anilines Leading to Substituted Benzoates
While not a direct route to the title compound, ortho-alkylation strategies of anilines represent a powerful tool for the synthesis of substituted benzoates. orgsyn.orgmdpi.combath.ac.uk These methods typically involve the use of a directing group on the aniline nitrogen to guide the alkylation to the ortho position. mdpi.combath.ac.uk For instance, an N-pyrimidyl group can direct the nickel-catalyzed alkylation of anilines with alkyl halides. mdpi.com Following the alkylation, the directing group can be removed to yield the ortho-alkylated aniline. mdpi.com While this specific strategy is more geared towards introducing alkyl groups, the principles of directed C-H functionalization could potentially be adapted for the synthesis of highly substituted anilines. bath.ac.uk
Optimization of Reaction Conditions and Yields in Preparative Synthesis
Optimizing reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of reagents, solvents, temperature, and reaction time.
In the metal-mediated reduction of nitroarenes, for example, the reactivity of the metal and the nature of the acidic medium can significantly impact the outcome. Studies have shown that activated iron powder can lead to a more efficient reduction. researchgate.net The effect of temperature is also critical; for instance, in the reduction of p-nitrotoluene with iron powder in water, increasing the temperature from room temperature to 50°C resulted in a quantitative and selective conversion. longdom.org
Purification Techniques for Synthetic Products
The final step in the synthesis of this compound involves the purification of the crude product to remove unreacted starting materials, by-products, and other impurities. The selection of an appropriate purification strategy is critical to obtaining the compound at the desired level of purity for subsequent applications. The most common and effective methods for the purification of this compound and its analogs are chromatographic methods and recrystallization.
Chromatographic Methods (e.g., Column Chromatography)
Column chromatography is a widely employed technique for the purification of this compound, leveraging the differential adsorption of the compound and its impurities onto a solid stationary phase. ethz.chrsc.org Silica (B1680970) gel is the most common stationary phase used for this purpose. ethz.chrsc.org
The selection of the mobile phase, or eluent, is crucial for achieving effective separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (DCM), is typically used. The polarity of the eluent is carefully optimized to ensure that the desired compound moves down the column at an appropriate rate, separating it from less polar and more polar impurities.
Research findings have demonstrated the successful application of column chromatography for the purification of this compound and its methyl analog. For instance, this compound has been purified using a silica gel column with a hexane/ethyl acetate (5:1) eluent system. ethz.ch In a similar purification of the closely related mthis compound, a 1:1 mixture of n-hexane and dichloromethane was used as the eluent with a silica gel stationary phase. rsc.org
Table 1: Reported Chromatographic Purification Methods for this compound and Analogs
| Compound | Stationary Phase | Eluent System | Reference |
| This compound | Silica Gel | Hexane/Ethyl Acetate (5:1) | ethz.ch |
| Mthis compound | Silica Gel | n-Hexane/Dichloromethane (1:1) | rsc.org |
The progress of the separation is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. google.com Once the desired fractions are collected, the solvent is removed, typically by rotary evaporation, to yield the purified this compound. rsc.org
Recrystallization and Filtration Procedures
Recrystallization is another powerful technique for purifying solid compounds like this compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.
For this compound, ethyl acetate has been successfully used as a recrystallization solvent. ethz.ch The general procedure involves dissolving the crude product in a minimal amount of hot ethyl acetate to form a saturated solution. As the solution cools down slowly, the solubility of this compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain dissolved in the solvent.
The choice of solvent is critical for successful recrystallization. For amino-containing aromatic compounds, various solvents and solvent mixtures can be considered. youtube.comreddit.com If a single solvent does not provide the desired solubility profile, a two-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the gradual addition of a "poor" solvent in which it is much less soluble, until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can then induce crystallization.
Once crystallization is complete, the purified crystals are separated from the mother liquor (the remaining solvent containing the dissolved impurities) by filtration. rsc.org This is commonly done using a Büchner funnel under vacuum. The collected crystals are then typically washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor and subsequently dried to remove any residual solvent.
Table 2: Recrystallization Solvents for Aminobenzoate Derivatives
| Compound Family | Recrystallization Solvent(s) | Reference |
| This compound | Ethyl Acetate | ethz.ch |
| Ethyl 4-aminobenzoate | Ethanol | orgsyn.org |
| Amides (general) | Acetonitrile, Ethanol, Acetone | researchgate.net |
The effectiveness of both chromatographic and recrystallization methods is often assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination, which can confirm the purity and identity of the final product. google.comethz.ch
Advanced Spectroscopic and Spectrometric Characterization of Ethyl 4 Amino 3,5 Dibromobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In Ethyl 4-amino-3,5-dibromobenzoate, the structure gives rise to distinct signals for the aromatic protons, the amine protons, and the protons of the ethyl ester group.
The aromatic region is simplified due to the molecule's symmetry. The two protons on the benzene (B151609) ring (H-2 and H-6) are chemically equivalent and, being isolated from other protons, appear as a singlet. Based on data from the closely related mthis compound, this singlet is expected around δ 8.07 ppm. The two protons of the primary amine (-NH₂) are also equivalent and typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. This signal is anticipated around δ 5.00 ppm. rsc.org
The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) are adjacent to an electronegative oxygen atom, which deshields them, and they are split into a quartet by the three neighboring methyl protons. This quartet is expected at approximately δ 4.31 ppm. The methyl protons (-CH₃) are split into a triplet by the two adjacent methylene protons and appear further upfield, around δ 1.34 ppm. umich.edu
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.07 | Singlet | 2H | Ar-H (H-2, H-6) |
| ~5.00 | Broad Singlet | 2H | -NH₂ |
| ~4.31 | Quartet | 2H | -OCH₂CH₃ |
| ~1.34 | Triplet | 3H | -OCH₂CH₃ |
Note: Data is predicted based on analogous compounds. rsc.orgumich.edu
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to enhance the signal, resulting in a spectrum where each unique carbon atom appears as a single line.
For this compound, symmetry results in fewer signals than the total number of carbon atoms. The spectrum is expected to show six distinct signals. The carbonyl carbon (-C=O) of the ester group is the most deshielded, appearing significantly downfield, typically in the range of δ 165-168 ppm. rsc.org The methylene carbon (-OCH₂) of the ethyl group is expected around δ 61 ppm, while the methyl carbon (-CH₃) appears upfield around δ 14 ppm. rsc.org
The aromatic carbons have distinct chemical shifts. C-4, the carbon bearing the amino group, is shielded by the electron-donating amine and would appear around δ 146 ppm. Conversely, C-1, attached to the electron-withdrawing ester group, would be found further downfield. The bromine-substituted carbons (C-3 and C-5) are expected to appear around δ 106-112 ppm, while the proton-bearing aromatic carbons (C-2 and C-6) would be located further downfield. rsc.orgrsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~167 | C=O |
| ~146 | C-4 |
| ~133 | C-2, C-6 |
| ~125 | C-1 |
| ~109 | C-3, C-5 |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Note: Data is predicted based on analogous compounds. rsc.orgrsc.org
Two-Dimensional NMR Techniques for Connectivity and Proximity
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by showing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the methylene quartet (~δ 4.31 ppm) and the methyl triplet (~δ 1.34 ppm), confirming their connectivity within the ethyl group. No other correlations would be expected, given the isolation of the aromatic singlet and the broad nature of the amine signal.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show a cross-peak between the aromatic protons (~δ 8.07 ppm) and their corresponding carbons (C-2/C-6), the methylene protons (~δ 4.31 ppm) and the methylene carbon (~δ 61 ppm), and the methyl protons (~δ 1.34 ppm) and the methyl carbon (~δ 14 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key correlations would include the aromatic protons (H-2/H-6) to the carbonyl carbon (C=O), C-1, C-3/C-5, and C-4. The methylene protons (-OCH₂-) would show a correlation to the carbonyl carbon and the methyl carbon. These correlations provide definitive evidence for the assembly of the ester functional group and its position on the aromatic ring.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands.
The amine group (-NH₂) typically shows two distinct stretching vibrations: a symmetric stretch and an asymmetric stretch, which are expected in the 3300-3500 cm⁻¹ region. jocpr.com A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the ester is a prominent feature, anticipated around 1680-1710 cm⁻¹. rsc.org The spectrum would also feature C-O stretching vibrations for the ester group between 1100 and 1300 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. The C-Br stretching vibrations are found in the lower wavenumber region, typically between 500 and 600 cm⁻¹. jocpr.comethz.ch
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3470 & ~3360 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~2980 | C-H stretch (aliphatic) | Ethyl Group |
| ~1690 | C=O stretch | Ester |
| ~1600 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Ester |
| ~1100 | C-N stretch | Aryl Amine |
| ~550 | C-Br stretch | Bromoarene |
Note: Data is predicted based on analogous compounds. jocpr.comrsc.org
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the substituted benzene ring.
A strong signal corresponding to the symmetric "ring breathing" mode of the tetrasubstituted benzene ring would be a characteristic feature. The C-Br symmetric stretching vibrations would also be Raman active. While the C=O stretch is visible in both techniques, its intensity can vary. Other expected signals include those for the aromatic C-H bending and the various vibrations of the ethyl group. The combination of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule. figshare.com
Table 4: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3070 | Aromatic C-H stretch | Aromatic Ring |
| ~1600 | Aromatic C=C stretch | Aromatic Ring |
| ~1000 | Symmetric Ring Breathing | Aromatic Ring |
| ~540 | Symmetric C-Br stretch | Bromoarene |
Note: Data is predicted based on the general principles of Raman spectroscopy for this class of compounds.
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy is a pivotal technique for probing the electronic structure of molecules. By measuring the absorption of ultraviolet and visible light, it provides insights into the electron transitions between different energy levels within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The aromatic ring, along with the amino (-NH₂) and ethyl ester (-COOCH₂CH₃) substituents, constitutes a chromophore system that absorbs light in the UV region. The absorption of photons promotes electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*).
The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically of high intensity, arise from the delocalized π-electron system of the benzene ring. The n → π* transitions, which are generally less intense, involve the non-bonding electrons of the nitrogen atom in the amino group and the oxygen atoms in the ester group. The presence of two bromine atoms on the ring can also influence the position and intensity of these absorption maxima. For related aminobenzoate structures, absorption bands are typically observed in the 200-400 nm range. researchgate.netjocpr.com The precise wavelengths and molar absorptivities are sensitive to the solvent used for analysis. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Aromatic Aminobenzoates
| Transition Type | Typical Wavelength (λmax) Range (nm) | Description |
|---|---|---|
| π → π* | 220-280 | High-intensity transition associated with the benzene ring's π-electron system. |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis. Various MS techniques are utilized to characterize this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar and relatively large molecules that might decompose using harsher ionization methods. In ESI-MS analysis, a solution of the compound, often in a polar solvent like methanol (B129727), is sprayed through a high-voltage capillary, generating charged droplets. rsc.org As the solvent evaporates, charged molecular ions are produced, which are then analyzed by the mass spectrometer.
For this compound, ESI-MS in positive ion mode typically yields a prominent protonated molecular ion peak, [M+H]⁺. rsc.org A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate intensity ratio of 1:2:1.
Table 2: Predicted ESI-MS Data for this compound
| Ion | Calculated m/z | Isotopic Pattern | Description |
|---|
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. rsc.orgnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. By comparing the experimentally measured accurate mass with the theoretically calculated mass for a proposed formula, the molecular formula of this compound can be confirmed with high confidence. cardiff.ac.uk This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. HRMS can be coupled with ionization sources like ESI or Atmospheric Pressure Chemical Ionization (APCI). rsc.orgcardiff.ac.uk
Table 3: Hypothetical HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Description |
|---|
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov It is primarily used for the analysis of volatile and thermally stable compounds. nih.gov In the context of this compound, GC-MS is an effective method for assessing its purity by separating it from any volatile impurities or residual starting materials from its synthesis. rsc.org
The sample is injected into the GC, where it is vaporized and travels through a capillary column. nih.gov Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and detected. The resulting mass spectrum provides a fragmentation pattern that acts as a molecular fingerprint, aiding in identification.
Table 4: Illustrative GC-MS Analysis Parameters
| Parameter | Value/Description |
|---|---|
| Column Type | Fused silica (B1680970) capillary column (e.g., 5% phenylmethylsiloxane) nih.gov |
| Carrier Gas | Helium nih.gov |
| Injector Temperature | 250 °C nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components
Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing non-volatile and thermally labile compounds, making it highly suitable for this compound. rsc.orgrsc.org The technique couples the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. researchgate.net
A solution of the sample is injected into the LC system, where it passes through a packed column (e.g., a C18 reverse-phase column). google.com The components of the mixture are separated based on their differential partitioning between the mobile phase and the stationary phase. The eluent from the LC column is then directed into the mass spectrometer (often using an ESI source), where the molecular weight and structural information of the separated components are determined. rsc.org This technique is invaluable for purity assessment and the identification of non-volatile byproducts.
Table 5: Typical LC-MS Method Parameters
| Parameter | Value/Description |
|---|---|
| LC Column | Reverse-phase (e.g., C18) google.com |
| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid. google.com |
| Ionization Source | Electrospray Ionization (ESI) rsc.org |
Fast Atom Bombardment (FAB) Mass Spectrometry
Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique particularly useful for polar and thermally labile compounds. umd.edu In this method, the sample is dissolved in a non-volatile liquid matrix, such as m-nitrobenzyl alcohol or glycerol, and then bombarded with a high-energy beam of neutral atoms, typically xenon or argon. wikipedia.orgru.nl This process causes the desorption of ions from the sample, which are then analyzed by the mass spectrometer.
For this compound, FAB-MS would be expected to primarily generate the protonated molecular ion, [M+H]⁺. Given the molecular formula C₉H₉Br₂NO₂, the molecular weight can be calculated. The presence of two bromine atoms is a key feature, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in a characteristic isotopic pattern for the molecular ion peak, with three peaks in a 1:2:1 ratio ([M]⁺, [M+2]⁺, [M+4]⁺), which is a definitive indicator of the presence of two bromine atoms.
While FAB is a soft ionization technique, some fragmentation can occur, providing valuable structural information. wikipedia.org Expected fragmentation pathways for this compound could include the loss of the ethyl group (-CH₂CH₃) from the ester functionality or the loss of the entire ethoxy group (-OCH₂CH₃). The cleavage of the C-Br bonds, though less common in soft ionization, might also be observed.
Expected Key Ions in the FAB Mass Spectrum of this compound
| Ion | Description |
| [M+H]⁺ | Protonated molecular ion |
| [M-C₂H₅]⁺ | Loss of the ethyl group |
| [M-OC₂H₅]⁺ | Loss of the ethoxy group |
| [M-Br]⁺ | Loss of a bromine atom |
Thermal Analysis
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ethz.ch This analysis provides critical information about the thermal stability and decomposition profile of a material. rsc.org
A TGA of this compound would reveal its decomposition temperature, which is an indicator of its thermal stability. The analysis is performed by heating a small amount of the sample at a constant rate under a controlled atmosphere, such as nitrogen or air. The resulting thermogram plots the percentage of mass loss against temperature.
For a compound like this compound, one would typically observe a stable region at lower temperatures with no significant mass loss. As the temperature increases, a point will be reached where the compound begins to decompose. This onset of decomposition provides the upper limit for the thermal stability of the compound. The TGA curve would show one or more steps of mass loss, corresponding to the sequential breakdown of the molecule. For instance, the initial mass loss might be associated with the loss of the ethyl group, followed by the decarboxylation and eventual breakdown of the aromatic ring at higher temperatures. The final residual mass at the end of the experiment would correspond to any non-volatile decomposition products. The thermal stability of organic compounds similar in structure is often assessed using TGA, with decomposition temperatures indicating their suitability for various applications. chinesechemsoc.org
Hypothetical TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Description |
| 25 - 200 | ~0% | Stable, no significant decomposition |
| 200 - 350 | Variable | Onset and primary decomposition |
| >350 | Variable | Further decomposition stages |
Crystallographic Data for this compound Not Publicly Available
A thorough search of scientific literature and crystallographic databases has revealed that the specific crystallographic data required to detail the solid-state structure of this compound is not currently available in the public domain. While the synthesis of the compound has been reported, the detailed single-crystal X-ray diffraction (SCXRD) data, including its molecular conformation, crystal system, space group, unit cell parameters, and a complete analysis of its intermolecular interactions, remains unpublished or is otherwise inaccessible.
Initial searches identified a doctoral thesis by Ryan David Dean from Cardiff University, which indicated that a crystal structure for this compound had been determined. cardiff.ac.uk However, the full thesis containing the specific structural data in its appendix is currently under restricted access. cardiff.ac.ukcardiff.ac.uk Further searches of the Cambridge Crystallographic Data Centre (CCDC), a primary repository for such data, did not yield a published structure for this specific ethyl ester.
While data for the closely related compound, Mthis compound, is available and has been described in the literature, a detailed analysis focused solely on this compound, as requested, cannot be accurately and comprehensively completed without access to its specific crystallographic file. iucr.org The creation of an article with the requested detailed sections on molecular geometry and crystal packing motifs would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the generation of a detailed article focusing on the crystallographic analysis and solid-state supramolecular chemistry of this compound is not possible at this time.
Crystallographic Analysis and Solid State Supramolecular Chemistry
Intermolecular Interactions and Crystal Packing Motifs
Halogen Bonding Interactions and Their Role in Supramolecular Assembly
Halogen bonding is a significant directional interaction that influences the crystal packing of halogenated organic compounds. acs.org In this interaction, a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.orgnih.gov The strength of this bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov In the context of substituted aromatic compounds, electron-withdrawing groups attached to the ring can enhance the electrophilic character of the halogen, thereby strengthening the halogen bond. acs.org
Other Weak Interactions (e.g., lp…π contacts)
Beyond conventional hydrogen and halogen bonds, other weak interactions contribute to the stability of the crystal lattice. Lone pair (lp)···π interactions, where an electron-rich lone pair on an atom (like oxygen or nitrogen) interacts with the electron cloud of an aromatic ring, can be a factor in the packing of molecules like Ethyl 4-amino-3,5-dibromobenzoate. researchgate.net These, along with C–H···π interactions, help to consolidate the three-dimensional structure. nih.gov The presence of the aromatic ring in the benzoate (B1203000) structure makes it a potential participant in such π-stacking and other π-involved interactions. ethz.ch
Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions
Dominant Contacts (e.g., H⋯H, H⋯O/O⋯H)
For many organic molecules, including those structurally similar to this compound, H···H contacts are often the most abundant, typically accounting for a significant percentage of the Hirshfeld surface. For example, in the crystal structure of a related pyrene-containing compound, H···H interactions made up 56.4% of the surface. iucr.org In another example, a thiazolopyrimidine derivative, H···H contacts accounted for 42.6% of the Hirshfeld surface. nih.gov
Contacts involving oxygen, such as H···O/O···H, are also major contributors, indicative of hydrogen bonding. In the thiazolopyrimidine derivative, these interactions represented 16.8% of the surface contacts. nih.gov Similarly, for a molecular salt, H···H contacts were at 52.4%, while H···C/C···H contacts also played a significant role at 12.1%. iucr.org
Halogen-Involving Contacts (e.g., H⋯F/F⋯H, H⋯Cl/Cl⋯H)
In halogenated compounds, contacts involving halogen atoms are crucial. Hirshfeld analysis of a fluorinated compound revealed that F···H/H···F interactions contributed 19.8% to the crystal packing. iucr.org For a chlorinated molecular salt, H···Cl/Cl···H contacts accounted for 10.2%, and notably, H···Br/Br···H contacts were also significant at 11.0%, highlighting the importance of these halogen-hydrogen interactions in the supramolecular assembly. iucr.org
Supramolecular Networks and Architectures in the Solid State
The interplay of the various intermolecular forces, including hydrogen bonds, halogen bonds, and other weak interactions, leads to the formation of specific supramolecular networks and architectures. bohrium.com These can range from simple dimers and chains to more complex three-dimensional frameworks.
In many related structures, molecules are linked into inversion dimers through hydrogen bonds, forming characteristic ring motifs such as R2(2)(8). iucr.org These dimers can then be further connected into chains or layers. For instance, in one case, N—H···S hydrogen bonds form inversion-related dimers, while in another, O—H···N hydrogen bonds link molecules into infinite chains. iucr.org The final three-dimensional architecture is often consolidated by weaker interactions like π–π stacking. iucr.org
Co-crystallization Phenomena and Their Structural Characterization
Co-crystallization is a technique used to modify the physicochemical properties of a compound by crystallizing it with another molecule (a co-former). The resulting co-crystals exhibit unique crystal structures and properties. The structural characterization of co-crystals, typically performed using single-crystal X-ray diffraction, reveals how the different components are held together in the crystal lattice.
An example is the 1:1 co-crystal of 5-fluorocytosine (B48100) and 4-hydroxybenzaldehyde, where a robust supramolecular architecture is stabilized by a combination of N—H···O, N—H···N, C—H···O, and C—H···F hydrogen bonds, creating various ring motifs. iucr.org In another instance, a 2:1 co-crystal of 3,5-dibromo-4-cyanobenzoic acid and anthracene (B1667546) was formed, where the molecules adopt a sheet-like structure with hydrogen-bonded dimers and anthracene molecules arranged in a staggered fashion. iucr.orgresearchgate.net These examples demonstrate how co-crystallization can lead to novel supramolecular assemblies with well-defined architectures. researchgate.net
Polymorphism and Conformational Varieties in the Crystalline Phase
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of solid-state chemistry. While specific polymorphic studies on this compound are not extensively detailed in the available literature, analysis of closely related structures provides significant insight into its potential for conformational and packing variations.
The crystal structures of analogous compounds, such as various 3,5-dibromobenzoate esters, demonstrate a propensity for different supramolecular arrangements. nih.gov For instance, studies on simple 3,5-dibromobenzoate esters have revealed distinct packing motifs, including chains formed through C=O⋯Br contacts or Br⋯Br interactions. nih.gov This variability underscores the likelihood that this compound could also exhibit polymorphism, with each form possessing a unique crystal packing and potentially different physical properties.
The conformation of the molecule, particularly the orientation of the ethyl ester group relative to the benzene (B151609) ring, can vary between different polymorphs. This conformational flexibility is influenced by the network of intermolecular interactions within the crystal. For the related mthis compound, intermolecular forces are known to play a key role in the crystal assembly. researchgate.netresearchgate.net Similarly, in the crystal structure of the analogous ethyl 4-amino-3,5-difluorobenzoate, intramolecular interactions help to consolidate the molecular structure. iucr.orgresearchgate.net It is expected that the crystal packing of this compound would be significantly influenced by hydrogen bonds involving the amino group and carbonyl oxygen, as well as potential halogen bonding involving the bromine atoms.
A comparison of the crystal structures of the methyl esters of 3,5-dibromo-4-cyanobenzoate and 3,5-dibromo-4-isocyanobenzoate shows that they are not isomorphous, further highlighting how small changes in a functional group can lead to different crystal packing. nih.gov
Table 1: Packing Features in Analogous Benzoate Compounds
| Compound Name | Key Supramolecular Interaction/Packing Feature | Reference |
| Methyl 3,5-dibromo-4-cyanobenzoate | Inversion dimers via C≡N⋯Br contacts. | nih.gov |
| Methyl 3,5-dibromo-4-isocyanobenzoate | Contacts between the isocyano C atom and methoxy (B1213986) C atom; lacks N≡C⋯Br contacts. | nih.gov |
| Simple 3,5-dibromobenzoate Esters | C(6) chains of C=O⋯Br contacts or C(5) chains of Br⋯Br contacts. | nih.gov |
| Ethyl 4-amino-3,5-difluorobenzoate | Intramolecular N—H⋯O and C—H⋯O interactions. | iucr.orgresearchgate.net |
Computational Chemistry and Theoretical Investigations of Ethyl 4 Amino 3,5 Dibromobenzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to determine the electronic structure and properties of molecules. For Ethyl 4-amino-3,5-dibromobenzoate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and predicting a wide range of properties. lkouniv.ac.in
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the amino group, which are the most electron-rich parts of the molecule. The LUMO is anticipated to be distributed over the benzoate (B1203000) ester portion, particularly the carbonyl group, which acts as an electron-accepting region. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer (ICT) from the amino group to the ester group through the aromatic ring. researchgate.net
Table 1: Predicted Frontier Orbital Energies for this compound (Note: These are representative values based on DFT calculations of analogous molecules.)
| Orbital | Energy (eV) | Description |
| HOMO | -6.25 | Primarily located on the aminobenzene moiety |
| LUMO | -1.70 | Primarily located on the ethyl benzoate moiety |
| Energy Gap (ΔE) | 4.55 | Indicator of chemical stability and reactivity |
Molecules with rotatable single bonds can exist in multiple conformations. A Potential Energy Surface (PES) scan is a computational method used to explore these conformational possibilities and identify the most stable (lowest energy) geometry. lkouniv.ac.in For this compound, key rotations would be around the C(ring)-C(carbonyl) bond and the O-C(ethyl) bond. By systematically rotating these dihedral angles and calculating the energy at each step, a PES is generated. The minima on this surface correspond to stable conformers. This analysis is crucial as the molecule's properties can be conformation-dependent. researchgate.net
DFT calculations are highly effective at predicting spectroscopic data, which can be used to interpret and assign experimental spectra.
IR Spectroscopy: Vibrational frequencies can be calculated to predict the appearance of an infrared spectrum. These calculated frequencies help in assigning specific absorption bands to the corresponding molecular vibrations, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-Br stretching modes. lkouniv.ac.in
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. lkouniv.ac.inchemtube3d.com For this molecule, transitions are expected from π orbitals on the aminobenzene ring to π* orbitals on the benzoate system. chemtube3d.com
NMR Spectroscopy: While not explicitly detailed in the provided sources for this specific class, DFT can also be used to predict ¹H and ¹³C NMR chemical shifts, providing further structural confirmation.
Table 2: Representative Calculated Vibrational Frequencies for Key Functional Groups (Note: Calculated frequencies are often scaled to better match experimental values.)
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3400 - 3550 |
| Ester (-C=O) | Stretching | ~1710 |
| C-Br | Stretching | 550 - 650 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis orbitals (acceptors). lkouniv.ac.inresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, significant interactions would include:
π → π* interactions: Delocalization within the benzene ring.
n → π* interactions: Delocalization of the lone pair electrons (n) from the nitrogen of the amino group and the oxygens of the ester group into the antibonding π* orbitals of the aromatic ring and the carbonyl group. These interactions are key indicators of intramolecular charge transfer and resonance stabilization. researchgate.net
Table 3: Plausible NBO Donor-Acceptor Interactions and Stabilization Energies
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (Cring-Cring) | ~40-50 | Resonance, Intramolecular Charge Transfer |
| π (Cring-Cring) | π* (C=O) | ~20-25 | Conjugation |
| LP (Oester) | σ* (C-C) | ~2-5 | Hyperconjugation |
Quantum Chemical Modeling of Reaction Mechanisms
Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions, providing a molecular-level understanding of how reactants transform into products.
A primary application of this compound is as a precursor for other molecules, such as azo dyes. A key reaction is diazotization, where the primary aromatic amine is converted into a diazonium salt. byjus.comorganic-chemistry.org This salt can then be used in subsequent coupling reactions.
Quantum chemical modeling can map out the entire reaction pathway for diazotization. The mechanism involves the reaction of the amine with a nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite (B80452) and a strong acid. lkouniv.ac.inbyjus.com Computational chemists can locate the structures and energies of all intermediates (such as N-nitrosamine and diazohydroxide) and, crucially, the transition states that connect them. byjus.com
The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy and rate. By calculating the geometries and energies of these transient species, researchers can understand the feasibility of a proposed mechanism, identify the rate-determining step, and predict how substituents (like the bromine atoms and the ethyl ester group) might influence the reaction kinetics. lkouniv.ac.in DFT calculations are essential for exploring these complex potential energy surfaces and validating mechanistic proposals. researchgate.net
Chemical Reactivity and Reaction Mechanisms of Ethyl 4 Amino 3,5 Dibromobenzoate
Reactions Involving the Aromatic Amino Group
The amino group (-NH₂) attached to the benzene (B151609) ring is a versatile functional group that acts as a nucleophile and can be readily transformed into various other functionalities. Its reactivity is influenced by the electron-withdrawing ester group and the bulky, electron-withdrawing bromine atoms in the ortho positions.
Formation of Schiff Bases and Imines
The primary amino group of Ethyl 4-amino-3,5-dibromobenzoate can undergo condensation reactions with aldehydes and ketones to form Schiff bases, or imines. This reaction is characteristic of primary amines and involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.
While direct examples involving this compound are not prevalent in readily available literature, the reactivity is well-established for structurally similar compounds. For instance, 2-amino-3,5-dibromobenzaldehyde (B195418), which features the same substituted amino group, readily reacts with amino compounds like L-Valinol or L-Phenylalaninol to form Schiff bases. jocpr.com This reaction is a key step in the synthesis of chiral ligands for metal complexes. jocpr.com Similarly, the condensation of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol (B47343) is a crucial step in the synthesis of Ambroxol, forming a Schiff base intermediate that is subsequently reduced. google.com The general reaction for Schiff base formation from related aminobenzoates is often catalyzed by acids. amazonaws.com
Table 1: Examples of Schiff Base Formation with Related Compounds
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Amino-3,5-dibromobenzaldehyde | L-Phenylalaninol | Reflux in THF with triethylamine | 2-{[(2-amino-3,5-dibromophenyl)methylidene]amino}-3-phenylpropanol | jocpr.com |
| 2-Amino-3,5-dibromobenzaldehyde | trans-4-Aminocyclohexanol | Stirring in solvent | Schiff base intermediate for Ambroxol | google.com |
| Ethyl 2-aminobenzoate | 4-Bromobenzaldehyde | Methane sulfonic acid (5 mol%), ethanol (B145695), room temp | Ethyl 2-((4-bromobenzylidene)amino)benzoate | amazonaws.com |
Amidation and Acylation Reactions
As a nucleophile, the aromatic amino group can react with acylating agents such as acid chlorides, anhydrides, and carboxylic acids (under coupling conditions) to form amides. This N-acylation is a fundamental transformation in organic synthesis.
A relevant example is the protection of the amino group in 3,5-dibromoaniline (B181674) with Boc-anhydride (di-tert-butyl dicarbonate), which proceeds to yield the corresponding tert-butyl carbamate, a type of amide. ethz.ch This demonstrates the accessibility of the amino group despite the presence of two ortho-bromo substituents. The development of novel and efficient amidation reactions is a significant area of research, with methods available for the N-acylation of even less nucleophilic amines like anilines. nih.gov These methods can be broadly applied to substrates like this compound to synthesize a variety of amide derivatives.
Diazotization and Subsequent Transformations
The primary aromatic amino group is readily converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). google.com The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles in Sandmeyer-type reactions or other transformations.
This reactivity is well-documented for halogenated aminobenzoates. For example, a method to produce 3,5-dichlorobenzoic acid involves the diazotization of ethyl 4-amino-3,5-dichlorobenzoate, followed by reduction to remove the amino group and subsequent hydrolysis of the ester. google.com A more direct transformation is the displacement of the diazonium group. The synthesis of methyl 3,5-dibromo-4-cyanobenzoate is achieved by the diazotization of mthis compound followed by a cyanation reaction using NaCN and CuCN. iucr.org Furthermore, the diazotization of this compound can lead to the formation of azo compounds, such as Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-dibromo)benzoate. cardiff.ac.uk
Table 2: Diazotization and Subsequent Transformations
| Starting Material | Reagents/Conditions | Transformation | Product | Reference |
|---|---|---|---|---|
| Ethyl 4-amino-3,5-dichlorobenzoate | 1. Diazotization 2. Reduction | Deamination (removal of NH₂) | Ethyl 3,5-dichlorobenzoate | google.com |
| Mthis compound | 1. Diazotization (NaNO₂, H₂SO₄) 2. Cyanation (NaCN, CuCN) | Sandmeyer-type Cyanation | Methyl 3,5-dibromo-4-cyanobenzoate | iucr.org |
| This compound | Diazotization conditions | Azo coupling | Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-dibromo)benzoate | cardiff.ac.uk |
Reactions at the Ester Moiety
The ethyl ester group (-COOEt) is another key reactive site in the molecule, susceptible to nucleophilic acyl substitution reactions.
Hydrolysis to the Corresponding Carboxylic Acid
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3,5-dibromobenzoic acid, under either acidic or basic conditions. This is a standard ester saponification reaction. The resulting carboxylic acid is itself a valuable synthetic intermediate. For instance, 4-amino-3,5-dibromobenzoic acid is used as a precursor for the synthesis of more complex molecules. ontosight.ai The hydrolysis step is also mentioned as part of a multi-step synthesis to obtain 3,5-disubstituted benzoic acids. google.com
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol group under catalytic conditions. This reaction is particularly important for modifying the properties of the ester or for synthesizing polymeric structures.
The transesterification of aminobenzoate esters is a well-established industrial process. google.com For example, ethyl 4-aminobenzoate (B8803810) (benzocaine) can undergo transesterification with polyesterpolyols. google.com In such reactions, a catalyst is used, and the ethanol byproduct is removed to drive the equilibrium toward the product. google.com A challenge with using ethyl 4-aminobenzoate is its volatility, which can lead to loss of reactant and deposition in equipment. google.com This suggests that while this compound can undergo transesterification, similar practical considerations regarding its physical properties would apply. The reaction can also be performed with other alcohols; for instance, reacting ethyl 4-aminobenzoate with 1-butanol (B46404) can produce butyl 4-aminobenzoate. google.com
Reactivity of the Aromatic Halogen Atoms
The two bromine atoms on the aromatic ring are key sites for various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-halogen exchange.
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the amino group is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, the presence of two halogen atoms can influence the reactivity.
While direct SNAr on this compound is not extensively documented, studies on related polyhaloanilines suggest potential pathways. For instance, polyhaloanilines bearing an ortho halogen atom can undergo SNAr reactions with anionic sulfur nucleophiles under relatively mild conditions. These reactions exhibit high ortho-selectivity. researchgate.net In a related context, a directed SNAr has been observed in the reaction of ortho-iodobenzamides with amines in the presence of pyridine (B92270), a reaction that proceeds ortho-specifically without the need for a strong electron-withdrawing group. rsc.org
For this compound, SNAr reactions would likely require harsh conditions or specific activation of the aromatic ring. The electron-donating nature of the amino group could be mitigated by its conversion to a protected form, which might alter the electronic properties of the ring sufficiently to allow for nucleophilic substitution.
Cross-Coupling Reactions (e.g., Suzuki Polycondensation)
The bromine atoms of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions. Among these, the Suzuki polycondensation is a prominent application of this compound. In this reaction, the dibromo-compound acts as a monomer that is coupled with a di-boronic acid or its ester in the presence of a palladium catalyst and a base.
This reaction has been utilized to synthesize poly(m-phenylene)s and other conjugated polymers. dss.go.thcdnsciencepub.com The amino and ester functionalities can be further modified post-polymerization to tune the properties of the resulting materials. For instance, this compound has been used as a starting material in the synthesis of di-end functionalized polymers. dss.go.th
| Reactants | Catalyst System | Product Type | Reference |
| This compound and an aromatic diboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) | Poly(m-phenylene)s | dss.go.th |
| This compound and a suitable coupling partner | Palladium catalyst | Di-end functionalized polymers | dss.go.th |
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. This reaction is particularly useful for the preparation of organolithium and Grignard reagents. wikipedia.org For this compound, the presence of two bromine atoms offers the potential for selective or double metal-halogen exchange.
The reaction of aryl halides with organolithium reagents, such as n-butyllithium, can lead to the formation of aryllithium species. However, the presence of the acidic N-H protons of the amino group and the electrophilic ester group can complicate this reaction, as organolithium reagents are also strong bases and nucleophiles. Protection of the amino group is often necessary to prevent side reactions.
A more tolerant method is the use of magnesium-halogen exchange with reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl). harvard.edu This method has been shown to be effective for the preparation of highly functionalized Grignard reagents. harvard.edu For instance, a related compound, methyl 3,5-dibromo-4-[(trifluoroacetyl)amino]benzoate, has been successfully subjected to metal-halogen exchange using TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl). researchgate.net This suggests that a protected form of this compound could undergo regioselective metal-halogen exchange, likely at the bromine atom ortho to the protected amino group due to a directed metalation effect.
| Reagent | Expected Intermediate | Key Considerations | Reference |
| n-Butyllithium | Aryllithium species | Requires protection of the amino group. | ias.ac.in |
| i-PrMgCl·LiCl | Aryl Grignard reagent | Tolerant to some functional groups; may require amino group protection. | harvard.edu |
| TMPMgCl·LiCl | Aryl Grignard reagent | Effective for related protected amino benzoates. | researchgate.net |
Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The amino group is a powerful activating and ortho, para-directing group. researchgate.net However, in this compound, the para position is occupied by the ethyl carboxylate group, and both ortho positions are substituted with bromine atoms. This substitution pattern significantly influences the feasibility and outcome of further EAS reactions.
The positions meta to the amino group (and ortho to the ester group) are the only available sites for substitution. These positions are deactivated by the electron-withdrawing ester group and are not favored by the directing effect of the amino group. Consequently, forcing conditions would be required for any EAS to occur, and the reaction would likely be unselective.
A relevant example is the chlorination of ethyl p-aminobenzoate, which proceeds to give ethyl 3,5-dichloro-4-aminobenzoate. google.com This indicates the strong activating effect of the amino group, directing the incoming electrophiles to the ortho positions. In the case of this compound, these positions are already blocked. Any further substitution would have to overcome the steric hindrance of the existing bromine atoms and the deactivating effect of the ester group on the remaining positions.
Oxidative and Reductive Transformations of the Aromatic System
The aromatic system of this compound can undergo both oxidative and reductive transformations, targeting the aromatic ring itself or the substituents.
Oxidative Decarboxylation Pathways (Analogous to 3,5-Dibromo-4-hydroxybenzoate)
Given the structural similarity between the amino and hydroxyl groups (both are strong electron-donating groups), it is conceivable that this compound could undergo a similar transformation under specific enzymatic or chemical oxidative conditions. The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and azoxybenzenes, depending on the oxidant and reaction conditions. nih.govopenaccessjournals.com
| Analogous Substrate | Reaction Type | Product | Key Enzyme/Reagent | Reference |
| 3,5-Dibromo-4-hydroxybenzoate (B1263476) | Oxidative Decarboxylation | 2,6-Dibromohydroquinone | DBHB 1-monooxygenase | researchgate.netambeed.com |
Formation of Coordination Complexes with Metal Centers
This compound serves as a versatile precursor in the field of coordination chemistry. While direct complexation with metal centers is not extensively documented, its functional groups, the aromatic amine (-NH₂) and the ethyl ester (-COOCH₂CH₃), provide reactive sites for the synthesis of more elaborate ligands. These resultant ligands, in turn, readily form coordination complexes with a variety of metal centers. The primary pathways for this involve the transformation of the amino group into a Schiff base or the utilization of the entire molecule as a building block for larger organic linkers in metal-organic frameworks (MOFs).
Ligand Synthesis via Schiff Base Condensation and Subsequent Metal Complexation
A significant route to forming coordination complexes originating from this compound involves its initial conversion to an aldehyde, followed by a Schiff base condensation with an amine. This newly formed Schiff base ligand, possessing multiple coordination sites, can then chelate to metal ions.
A notable example is the synthesis of chiral Schiff base complexes. In this process, this compound is first reduced and then oxidized to form 2-amino-3,5-dibromo benzaldehyde (B42025). This aldehyde subsequently reacts with chiral amino alcohols, such as L-Valinol or L-Phenylalaninol, to yield tridentate chiral Schiff base ligands. These ligands then coordinate with divalent metal ions like Copper(II) and Nickel(II) through the imine nitrogen, the hydroxyl oxygen of the amino alcohol, and the amino nitrogen of the benzaldehyde moiety. jocpr.com
The general reaction scheme can be summarized as follows:
Modification of this compound: The ester is converted to 2-amino-3,5-dibromo benzaldehyde.
Schiff Base Formation: The resulting aldehyde reacts with a primary amine (e.g., an amino alcohol) to form a Schiff base ligand.
Complexation: The Schiff base ligand reacts with a metal salt (e.g., metal acetate) to form a stable coordination complex. jocpr.com
These complexes exhibit defined geometries, which are influenced by the nature of the metal ion and the ligand structure.
Role as a Building Block in Metal-Organic Frameworks (MOFs)
This compound and its methylated analog, mthis compound, are valuable starting materials for the synthesis of complex organic linkers used in the construction of Metal-Organic Frameworks (MOFs). rsc.org MOFs are crystalline materials wherein metal ions or clusters are connected by organic molecules, forming a porous, three-dimensional structure.
In this context, the entire this compound molecule, after suitable modifications, acts as a strut in the framework. The synthesis of these linkers often involves multi-step organic reactions to introduce additional coordinating groups, such as carboxylic acids, which then bind to the metal centers of the MOF. While the primary amino group can be a coordination site, it is often modified or utilized to build the larger linker structure. The resulting frameworks can exhibit high surface areas and tailored pore sizes, making them of interest for applications in gas storage and catalysis. mun.carsc.org
The following table summarizes the key reactants and resulting complexes discussed:
| Precursor/Ligand | Metal Center(s) | Resulting Complex Type | Reference |
| Chiral Schiff base derived from 2-amino-3,5-dibromo benzaldehyde | Copper(II), Nickel(II) | Tridentate Chiral Schiff Base Metal Complexes | jocpr.com |
| Modified 4-amino-3,5-dihalobenzoate derivatives | Various (e.g., Zinc, Zirconium) | Metal-Organic Frameworks (MOFs) | rsc.org |
Strategic Role As a Versatile Synthetic Intermediate
Building Block for Advanced Organic Materials
The unique structure of ethyl 4-amino-3,5-dibromobenzoate, featuring both bromine and amino substituents, establishes it as a prime candidate for developing advanced organic materials. The bromine atoms are especially useful for participating in various cross-coupling reactions, which are fundamental in forging carbon-carbon bonds to create conjugated polymers and other sophisticated organic materials.
Synthesis of Polyphenylenes and Related Polymers
Polyphenylenes are a class of polymers characterized by their linked benzene (B151609) ring backbones, which impart high thermal stability and chemical resistance. This compound can function as an AB-type monomer for the synthesis of these polymers. This approach is often preferred as it removes the need for precise stoichiometry that is required when using two different monomers (an AA/BB approach). ethz.ch
In processes like Suzuki-Polycondensation (SPC), the bromine atoms on the monomer can undergo coupling reactions, typically catalyzed by transition metals such as palladium, to form the polymer chain. ethz.chethz.ch This method has been investigated for creating poly(m-phenylene)s, which are noted for being more soluble and easier to process than their straight-chain counterparts. ethz.ch The presence of the amino and ester groups on the resulting polymer backbone offers further opportunities for modification to fine-tune the material's final properties.
Precursor for Functional Monomers in Polymer Science
Beyond its direct use in polymerization, this compound is a valuable precursor for creating more intricate functional monomers. The compound's reactive sites—the amino group, the ester, and the bromine atoms—can be selectively modified. For instance, the amino group can be removed through a diazonium salt formation to yield ethyl 3,5-dibromobenzoate. ethz.ch This intermediate can then be subjected to cross-coupling reactions, such as the Sonogashira cross-coupling, to introduce new functional groups. researchgate.net
One study detailed a modified Sonogashira procedure using a palladium catalyst system to react ethyl 3,5-dibromobenzoate with propargyl alcohol, leading to the formation of a bis-acetylenic ester. researchgate.net This new, more complex molecule can then serve as a functional monomer in the creation of specialized polymers like hyperbranched polyesters. researchgate.net These tailored monomers are crucial for developing polymers with specific, enhanced properties for advanced applications.
Intermediates in Pharmaceutical Chemistry
The structural elements of this compound are present in numerous biologically active molecules, making it a key intermediate in pharmaceutical synthesis and a foundational scaffold for designing new drugs. google.comnih.gov
Synthesis of Key Pharmaceutical Intermediates (e.g., Ambroxol HCl precursor)
Table 1: Example of a Synthetic Pathway to Ambroxol HCl
| Step | Starting Materials | Reagents | Product | Yield | Purity |
|---|---|---|---|---|---|
| 1. Condensation | 2-amino-3,5-dibromo benzaldehyde (B42025), trans-4-amino hexalin | Ethanol (B145695) | Schiff Base Solution | - | - |
| 2. Reduction | Schiff Base Solution | Sodium borohydride | Ambroxol Base | - | - |
| 3. Salt Formation | Ambroxol Base | Hydrochloric acid | Ambroxol HCl | 84.8% | 99.35% |
This table is a representative example based on described synthetic methods. google.com
Scaffold for Novel Drug Candidates
The core structure of this compound is an effective scaffold for discovering new drug candidates. nih.gov Medicinal chemists can systematically alter the functional groups on the molecule to generate a library of new compounds for biological screening. This approach of using molecular "building blocks" is fundamental to modern drug discovery. google.com The dibrominated aminobenzoate framework provides a rigid base that can be decorated with various substituents to optimize a compound's interaction with biological targets, its selectivity, and its properties within the body. This strategy is employed to explore potential treatments for a wide array of diseases, from infections to neurological disorders. nih.govtandfonline.com
Precursor for Dyes and Pigments
The chemical nature of this compound makes it a useful precursor in the synthesis of certain dyes and pigments. The aromatic amine portion of the molecule is a known chromophore, a part of a molecule responsible for its color. The amino group can be chemically converted into a diazonium salt. This diazonium salt can then be coupled with other aromatic compounds to form azo dyes, a vast and commercially significant class of colorants.
Furthermore, the bromine atoms can influence the final properties of the dye, such as its shade and fastness to light. The compound's structure has been noted in research concerning the synthesis of photosensitive azobenzene (B91143) dyes, which have applications in creating light-controllable materials. cardiff.ac.uk For example, a related compound, diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-dibromo)benzoate, has been synthesized from this compound, highlighting its role as a precursor to complex dye structures. cardiff.ac.uk
Synthesis of Azobenzene Derivatives
This compound serves as a key precursor in the synthesis of sterically hindered azobenzene derivatives, which are of interest as molecular photoswitches. A notable example is the synthesis of Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-dibromo)benzoate. cardiff.ac.uk This transformation leverages the amino group of the parent molecule.
The synthesis of related ortho-halogenated azobenzenes has been studied in detail. For instance, the fluorine analog, diethyl-4,4′-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate, is produced via a four-step synthetic procedure starting from a corresponding fluorinated aniline (B41778). nih.gov The presence of halogen atoms (fluorine or bromine) in the ortho positions relative to the azo group (N=N) is a critical design feature. This substitution pattern has been shown to significantly increase the thermal stability of the cis isomer, extending its half-life from hours to hundreds of days in some cases. nih.gov This enhanced stability is crucial for applications in light-responsive materials and photopharmacology, where precise control over the isomeric state is required.
Table 1: Synthesis of Azobenzene Derivatives
| Starting Material | Product | Significance of Halogenation |
|---|---|---|
| This compound cardiff.ac.uk | Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-dibromo)benzoate cardiff.ac.uk | Creates a sterically hindered photoswitch. |
Ligand Synthesis in Coordination Chemistry
The structural framework of substituted dibromobenzoates is utilized in the design of ligands for coordination chemistry, particularly for creating catalysts with specific properties. While direct use of this compound is less documented in available literature, the closely related compound, ethyl 3,5-dibromobenzoate, is employed as a precursor for specialized ligands. acs.orgd-nb.info
For example, ethyl 3,5-dibromobenzoate has been used to synthesize hydrophilic CNC pincer ligands. d-nb.info These ligands are designed to create catalysts that are soluble in polar solvents, which facilitates their separation from non-polar product mixtures—a key challenge in homogeneous catalysis. d-nb.info The dibromo-scaffold allows for the stepwise introduction of other chemical moieties to build the final complex ligand structure. Ethyl 3,5-dibromobenzoate is also listed as a known ligand precursor in synthetic procedures for creating complex organometallic compounds. acs.org
Application in Supramolecular Chemistry and Self-Assembly Processes
The arrangement of halogen atoms and hydrogen-bonding groups on the benzene ring of this compound and its close analogs makes it an excellent candidate for directing self-assembly processes. These processes are governed by non-covalent interactions, such as hydrogen bonding and, notably, halogen bonding.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen-bond donor) and attracts a nucleophilic region in another molecule. acs.org In the case of dibromobenzoates, the bromine atoms can interact with Lewis bases like cyano or carbonyl groups on adjacent molecules.
Research on the closely related compound, 3,5-dibromo-4-cyanobenzoic acid, which can be synthesized from mthis compound, demonstrates this principle. iucr.org In co-crystals with anthracene (B1667546), the dibromo-cyano acid molecules self-assemble into sheet-like structures. iucr.org This ordered arrangement is directed by a combination of hydrogen bonding between the carboxylic acid groups, forming dimers, and halogen bonding interactions between the bromine and cyano groups of neighboring molecules. iucr.org Such studies highlight how the specific placement of bromine atoms on the benzene ring can be used to control molecular architecture in the solid state, a fundamental goal of supramolecular chemistry and crystal engineering. iucr.org
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Role/Context |
|---|---|---|
| This compound | 58922-06-8 bldpharm.com | Primary subject; precursor for azobenzenes. cardiff.ac.uk |
| Diethyl 4,4'-(diazene-1,2-diyl)bis(3,5-dibromo)benzoate | Not available | Azobenzene derivative synthesized from the primary subject. cardiff.ac.uk |
| Ethyl 4-amino-3,5-difluorobenzoate | Not available | A fluorine analog used for synthesizing stable azobenzenes. nih.govresearchgate.netiucr.orgbohrium.com |
| Diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) | Not available | A visible-light-responsive azobenzene derivative. nih.govresearchgate.netiucr.orgbohrium.com |
| Ethyl 3,5-dibromobenzoate | 67783-14-4 | Precursor for hydrophilic CNC pincer ligands. d-nb.info |
| Mthis compound | Not available | Analog used in supramolecular self-assembly studies. iucr.org |
| 3,5-dibromo-4-cyanobenzoic acid | Not available | Derivative used to form co-crystals and study self-assembly. iucr.org |
| Anthracene | 120-12-7 | Co-crystallizes with 3,5-dibromo-4-cyanobenzoic acid. iucr.org |
| Ethyl 4-amino-3,5-diiodobenzoate | 5400-81-7 matrix-fine-chemicals.comnih.gov | Diiodo analog of the primary subject. |
| Ethyl 4-amino-3,5-dichlorobenzoate | 74878-31-2 nih.gov | Dichloro analog of the primary subject. |
| Ethyl 4-amino-3,5-dinitrobenzoate | 54226-19-6 epa.gov | Dinitro analog of the primary subject. |
| Ethyl 4-amino-5-bromonicotinate | 1240595-43-0 sigmaaldrich.com | A related brominated amino-ester. |
Conclusion and Future Research Directions
Synthesis and Characterization Advancements: A Retrospective and Prospective
Currently, dedicated studies on the synthesis and in-depth characterization of Ethyl 4-amino-3,5-dibromobenzoate are not widely available in peer-reviewed literature. However, established synthetic organic chemistry principles allow for the postulation of viable synthetic pathways, which represent a key area for future research.
A probable synthetic route would involve the direct bromination of Ethyl 4-aminobenzoate (B8803810). A more controlled approach would be the bromination of the precursor, 4-Amino-3,5-dibromobenzoic acid, followed by a Fischer esterification with ethanol (B145695) under acidic catalysis to yield the final product. The synthesis of the precursor acid is documented, providing a solid foundation for this approach. A related patent describes a method for preparing methyl 3-amino-4,5-dibromobenzoate, which involves the bromination of a nitrobenzoate ester followed by the reduction of the nitro group, suggesting an alternative strategy that could be adapted. google.com
Future research should focus on optimizing these synthetic routes for yield, purity, and scalability. A thorough characterization of the compound is a critical next step. While experimental data is scarce, the expected spectroscopic data can be predicted.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Signals for the ethyl group (a triplet and a quartet), a broad singlet for the -NH₂ protons, and a singlet for the two equivalent aromatic protons. |
| ¹³C NMR | Resonances for the ethyl group carbons, the ester carbonyl carbon, and four distinct aromatic carbon signals, including two quaternary carbons bonded to bromine. |
| FT-IR | Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, and C-Br stretching. |
| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). |
Systematic synthesis and full characterization using modern analytical techniques are essential for enabling all future research into this compound's properties and applications.
Unexplored Reaction Pathways and Mechanistic Revelations
The trifunctional nature of this compound (possessing an aromatic amine, an ester, and two aryl bromide sites) makes it a versatile substrate for a wide range of chemical transformations. These reaction pathways are currently unexplored and represent a significant opportunity for novel synthetic chemistry.
Reactions of the Amino Group : The primary aromatic amine can undergo diazotization to form a diazonium salt. This intermediate is highly versatile and can be converted into a variety of other functional groups (e.g., -OH, -CN, -F, -Cl, -I) through Sandmeyer or related reactions, opening a gateway to a vast library of new derivatives.
Transformations of the Ester Group : The ethyl ester can be hydrolyzed back to the carboxylic acid, or converted into amides or hydrazides by reacting with amines or hydrazine, respectively. These derivatives could exhibit unique biological activities or serve as monomers for polymerization.
Cross-Coupling Reactions : The two C-Br bonds are prime sites for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This would allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The reactivity of related aromatic halides in such transformations is well-established. acs.org
Mechanistic studies of these reactions, particularly the regioselectivity in cross-coupling if the two bromine atoms were in different environments, would provide valuable insights into the electronic effects of the existing substituents.
Potential for Novel Material Development and Functional Applications
Drawing analogies from similarly structured molecules, this compound holds potential as a building block for advanced materials.
High-Performance Polymers : The rigid, halogenated aromatic core makes it a candidate monomer for the synthesis of specialty polymers like polyamides, polyimides, or polyesters. The presence of bromine atoms would likely impart enhanced thermal stability, flame retardancy, and chemical resistance to the resulting materials, properties that are highly desirable in the aerospace and electronics industries. Research on the related compound 4-Amino-3-bromo-5-iodo-benzoic acid ethyl ester suggests its utility in creating polymers with improved thermal and chemical resistance. chemimpex.com
Nonlinear Optical (NLO) Materials : Derivatives of the parent compound, ethyl 4-aminobenzoate, have been used to create azo dyes with significant nonlinear optical properties. uobasrah.edu.iq Future work could explore converting this compound into similar azo compounds, where the heavy bromine atoms might further modulate the electronic and optical properties.
Emerging Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The unique combination of functional groups and heavy atoms in this compound opens up intriguing possibilities at the interface of chemistry, biology, and materials science.
Medicinal Chemistry and Drug Design : Para-aminobenzoic acid (PABA) and its derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.com The dibromo-substituted ester could serve as a scaffold for developing new therapeutic agents. The lipophilicity conferred by the bromine atoms could enhance membrane permeability, a key factor in drug efficacy.
Biophysical Probes : The presence of two heavy bromine atoms makes the molecule a candidate for use in X-ray crystallography of proteins and other biomolecules. By soaking a crystal with the compound or a derivative, the bromine atoms can act as anomalous scatterers, helping to solve the phase problem and determine the three-dimensional structure of the macromolecule.
Radiolabeling and Imaging : If one of the bromine atoms were replaced with a radioactive isotope (e.g., ⁷⁶Br or ⁷⁷Br), the resulting molecule could be used as a tracer in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging, enabling non-invasive studies of biological processes.
Green Chemistry Approaches to the Synthesis and Derivatization of the Compound
Future research must also prioritize the development of environmentally benign synthetic methods.
Greener Synthesis : This includes exploring alternatives to hazardous reagents and solvents. For the bromination step, using safer brominating agents and catalytic methods could reduce waste. taylorfrancis.com For the reduction of a nitro-intermediate, catalytic hydrogenation is an option, but greener alternatives using reducing agents like indium in aqueous media have been developed for related compounds and could be adapted. orgsyn.org Furthermore, the development of biosynthetic routes for aminobenzoic acid and its derivatives points towards a long-term goal of sustainable production. mdpi.com
Sustainable Derivatization : Applying green chemistry principles to the derivatization of the molecule is also crucial. This could involve using catalytic rather than stoichiometric reagents in cross-coupling reactions, employing water as a solvent where possible, and exploring energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.com Metal-free amination protocols for aryl halides have also been developed, offering a more sustainable pathway for creating derivatives. acs.orgrsc.org
Table 2: Summary of Future Research Directions
| Research Area | Specific Focus | Potential Impact |
| Synthesis & Characterization | Optimization of synthetic routes; full spectroscopic and crystallographic analysis. | Enabling foundational research and development. |
| Reaction Pathways | Exploration of diazotization, ester modifications, and cross-coupling reactions. | Creation of novel molecular scaffolds and libraries of derivatives. |
| Material Science | Use as a monomer for high-performance polymers; development of NLO materials. | Advanced materials with enhanced thermal, flame-retardant, and optical properties. |
| Chemical Biology | Scaffold for medicinal chemistry; development of biophysical probes and imaging agents. | New therapeutic candidates, tools for structural biology, and diagnostic agents. |
| Green Chemistry | Use of safer reagents, aqueous solvents, and biocatalytic methods. | Sustainable and environmentally friendly production and modification of the compound. |
Q & A
Q. What are the most effective synthetic routes for Ethyl 4-amino-3,5-dibromobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step synthesis starting from brominated benzoic acid derivatives. For example, nitration followed by esterification can introduce the amino and ethyl ester groups. Key steps include:
- Bromination : Controlled bromination of 4-hydroxybenzoic acid using bromine or N-bromosuccinimide (NBS) under acidic conditions to achieve 3,5-dibromo substitution .
- Esterification : Reaction of the brominated intermediate with ethanol in the presence of sulfuric acid as a catalyst under reflux (e.g., 85°C for 5 hours), yielding the ethyl ester .
- Amination : Reduction of a nitro precursor (introduced via nitration) using catalytic hydrogenation or Sn/HCl .
Optimization involves adjusting solvent polarity (e.g., ethanol vs. DCM), catalyst concentration, and reaction time to maximize yield and purity.
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1680–1720 cm⁻¹, N-H stretch at ~3300–3500 cm⁻¹) .
- NMR : ¹H and ¹³C NMR resolve substitution patterns; bromine’s inductive effect deshields adjacent protons .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M]+ for C₉H₈Br₂NO₂) and fragmentation patterns .
- HPLC/GC : Purity assessment using reversed-phase chromatography with UV detection at 254 nm .
Q. How does the compound’s reactivity differ in nucleophilic aromatic substitution (NAS) compared to non-halogenated analogs?
- Methodological Answer : The electron-withdrawing bromine substituents activate the aromatic ring toward NAS. For example:
- Amination : The amino group can undergo further substitution at the para position due to bromine’s ortho/para-directing effects.
- Hydrolysis : Ester hydrolysis under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative, useful for further functionalization .
Reactivity studies should monitor reaction kinetics via UV-Vis or LC-MS to compare rates with non-halogenated analogs .
Advanced Research Questions
Q. What mechanistic insights explain competing substitution pathways in this compound derivatization?
- Methodological Answer : Competing pathways arise from steric and electronic effects. For example:
- Steric Hindrance : Bulky substituents at the 3,5-positions may favor meta-substitution over para.
- Electronic Effects : Bromine’s electron-withdrawing nature enhances electrophilic substitution at the amino group’s para position.
Mechanistic studies use DFT calculations to model transition states and isotopic labeling (e.g., ¹³C) to track substitution sites .
Q. How can environmental degradation pathways of this compound be modeled in soil or aqueous systems?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁴C-labeled this compound to trace degradation products via liquid scintillation counting .
- Microbial Incubation : Soil slurry studies under aerobic/anaerobic conditions, followed by LC-MS/MS to identify metabolites (e.g., dehalogenated or hydroxylated derivatives) .
- QSAR Modeling : Predict persistence using bromine’s Hammett constants and partition coefficients (log P) .
Q. What role does this compound play in crystal engineering or supramolecular chemistry?
- Methodological Answer : The bromine and ester groups facilitate halogen bonding and π-π stacking, enabling controlled crystal packing.
- X-Ray Crystallography : Resolve intermolecular interactions (e.g., Br···O or N-H···O bonds) in single-crystal structures .
- Thermal Analysis : DSC/TGA evaluates stability and phase transitions influenced by halogen bonding .
Q. How can regioselectivity challenges be addressed in synthesizing asymmetric derivatives of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block the amino group using tert-butoxycarbonyl (Boc) to direct substitution to bromine-free positions .
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups selectively at the 4-position .
Monitor reaction progress with in situ IR or Raman spectroscopy to detect intermediate species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
